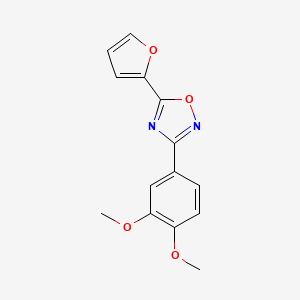

![molecular formula C22H27N3O B5539178 3-{[4-(4-乙氧基苯甲基)-1-哌嗪基]甲基}-1H-吲哚](/img/structure/B5539178.png)

3-{[4-(4-乙氧基苯甲基)-1-哌嗪基]甲基}-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indoles represent a crucial class of heterocyclic compounds with a wide array of biological and chemical properties. The interest in indole chemistry has led to the development of numerous synthetic strategies for indole and its derivatives, which are integral to pharmaceuticals, natural products, and materials science. The compound "3-{[4-(4-ethoxybenzyl)-1-piperazinyl]methyl}-1H-indole" belongs to this class, featuring functional groups that suggest it may have significant biological or chemical utility (Taber & Tirunahari, 2011).

Synthesis Analysis

The synthesis of indoles, including structures similar to the one , involves various strategies. Techniques such as Fischer, Reissert, and Bischler indole synthesis are common, each offering a unique pathway to the indole core. The diversity in synthetic methods allows for functional group manipulation, crucial for producing a wide range of indole derivatives (Deka, Deb, & Baruah, 2020).

Molecular Structure Analysis

The molecular structure of indoles is characterized by a fused benzene and pyrrole ring, which provides a platform for diverse chemical reactions and properties. The specific substituents on the indole ring, such as the ethoxybenzyl and piperazinyl groups, significantly influence the molecule's electronic distribution, reactivity, and potential interactions with biological targets (Zhang, Chen, & Yang, 2014).

Chemical Reactions and Properties

Indoles undergo a variety of chemical reactions, including electrophilic substitution at the 3-position, which is the most reactive site due to the electron-rich nature of the pyrrole ring. The presence of substituents such as the ethoxybenzyl and piperazinyl groups can further modify the reactivity and types of reactions the indole compound can participate in, including cross-coupling reactions, N-alkylation, and more (Bonandi, Perdicchia, Colombo, Foschi, Marzullo, & Passarella, 2020).

Physical Properties Analysis

The physical properties of indole derivatives, such as melting point, solubility, and crystallinity, are influenced by the nature and position of substituents on the indole core. For instance, the introduction of an ethoxy group could increase solubility in organic solvents, whereas the piperazinyl group might impact the compound's boiling point and melting point (Cheekatla, Barik, Anand, Mol K. M., & Porel, 2023).

Chemical Properties Analysis

The chemical properties of indole derivatives are largely defined by their electronic structure, which determines reactivity, acidity, and the potential for forming hydrogen bonds and π-π interactions. The specific chemical functionalities in "3-{[4-(4-ethoxybenzyl)-1-piperazinyl]methyl}-1H-indole" would likely exhibit unique reactivity patterns, especially in the context of biological systems or synthetic chemistry applications (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

科学研究应用

阿尔茨海默病治疗

SUVN-502的发现和开发:对一系列3-(哌嗪基甲基)吲哚衍生物的优化导致了SUVN-502的发现,它是一种认知障碍的潜在治疗药物,特别是阿尔茨海默病。它对100多个靶点(包括5-HT6受体)表现出高亲和力和选择性,并展示出临床前疗效,特别是与多奈哌齐和美金刚联合使用时(R. Nirogi et al., 2017)。

合成化学

钯催化的反应:吲哚的合成和官能化,包括类似于3-{[4-(4-乙氧基苯甲基)-1-哌嗪基]甲基}-1H-吲哚的吲哚,已通过钯催化的反应得到显着进展。这些方法以高效率和更少的浪费提供了获得各种具有生物活性的化合物的途径(S. Cacchi* & G. Fabrizi, 2005)。

抗肿瘤活性

双吲哚衍生物:对双吲哚衍生物的研究(其特征是两个吲哚系统由吡啶或哌嗪等杂环分开)表明在人细胞系中具有显着的抗肿瘤活性。该研究强调了这些化合物在癌症治疗中的潜力,其中特定的衍生物在体内实验中显示出希望(A. Andreani et al., 2008)。

抗菌活性

三唑衍生物:由各种酯乙氧羰基腙合成的新型三唑衍生物已被筛选出抗菌活性,揭示出一些对测试微生物具有良好至中等活性的化合物。这项研究为开发新的抗菌剂开辟了可能性(H. Bektaş et al., 2010)。

胆碱酯酶和单胺氧化酶的双重抑制剂

N-甲基-N-((1-甲基-5-(3-(1-(2-甲基苄基)哌啶-4-基)丙氧基)-1H-吲哚-2-基)甲基)丙-2-炔-1-胺:该化合物已被确认为胆碱酯酶和单胺氧化酶的新型双重抑制剂,展示了吲哚衍生物在治疗神经退行性疾病中的治疗潜力(Óscar M. Bautista-Aguilera et al., 2014)。

属性

IUPAC Name |

3-[[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O/c1-2-26-20-9-7-18(8-10-20)16-24-11-13-25(14-12-24)17-19-15-23-22-6-4-3-5-21(19)22/h3-10,15,23H,2,11-14,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRIKJMGXXQLFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[4-(4-ethoxybenzyl)piperazin-1-yl]methyl}-1H-indole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

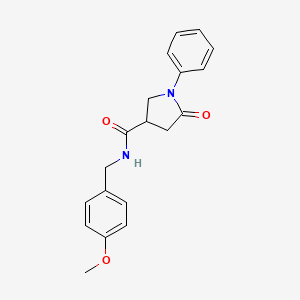

![N-(4-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5539099.png)

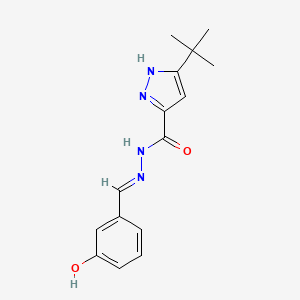

![4-(3-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5539102.png)

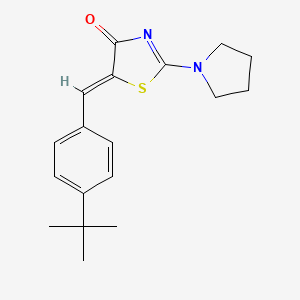

![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5539134.png)

![2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5539140.png)

![2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5539148.png)

![3-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5539157.png)

![N-(2,4-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5539173.png)

![[2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5539182.png)

![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5539193.png)

![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5539200.png)